molecular formula C8H13IO B1640276 (E)-1-Iodo-1-octen-3-one

(E)-1-Iodo-1-octen-3-one

Cat. No. B1640276
M. Wt: 252.09 g/mol
InChI Key: LRJFQILVAYLBBP-VOTSOKGWSA-N
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Patent
US04254285

Procedure details

A mixture of 25 g (0.16 moles) of 1-chloro-1-octen-3-one (Example 187) and 35 g (0.23 moles) of sodium iodide in 200 ml of reagent acetone is stirred at the reflux temperature for 18 hours. The cooled mixture is filtered and the mother liquor taken to dryness. The residual oil is dissolved in benzene and the solution is washed with 5% sodium thiosulfate solution, saturated sodium chloride solution, dried and taken to dryness. The residual oil is crystallized from hexane to give 26 g of a white solid, mp 35°-37° C.; λ max 1670, 950 cm-1.
Name
1-chloro-1-octen-3-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]=[CH:3][C:4](=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[I-:11].[Na+]>CC(C)=O>[I:11][CH:2]=[CH:3][C:4](=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:1.2|

Inputs

Step One
Name
1-chloro-1-octen-3-one
Quantity
25 g
Type
reactant
Smiles
ClC=CC(CCCCC)=O
Name
Quantity
35 g
Type
reactant
Smiles
[I-].[Na+]
Name
reagent
Quantity
200 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred at the reflux temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture is filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is dissolved in benzene
WASH
Type
WASH
Details
the solution is washed with 5% sodium thiosulfate solution, saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residual oil is crystallized from hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC=CC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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